[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Description
(6-Methylpyridin-2-yl)methylamine is a secondary amine featuring a pyridine core substituted with a methyl group at the 6-position and a propargylamine (prop-2-yn-1-yl) moiety attached via a methylene bridge at the 2-position. This compound combines the aromatic π-system of pyridine with the reactive alkyne group of propargylamine, making it of interest in medicinal chemistry and catalysis. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogues like N-methylpropargylamino-quinazoline derivatives (e.g., via acetonitrile/DIPEA-mediated coupling) . The propargyl group is known for its role in irreversible enzyme inhibition (e.g., MAO-B in Selegiline) and click chemistry applications .
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes
The primary synthetic approach to (6-Methylpyridin-2-yl)methylamine involves the nucleophilic substitution or reductive amination of 6-methyl-2-pyridinemethanol or 6-methylpyridine-2-carbaldehyde with propargylamine. Key methods include:
Reductive Amination: Reacting 6-methylpyridine-2-carbaldehyde with propargylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ with Pd catalyst) in an alcoholic solvent like methanol or tetrahydrofuran (THF). The reaction is typically conducted at room temperature under inert atmosphere to prevent side reactions involving the alkyne group.
Nucleophilic Substitution: Direct alkylation of 6-methyl-2-pyridinemethanol with propargylamine under basic conditions (e.g., sodium hydroxide) in solvents such as THF, with stirring at ambient temperature.
These methods ensure selective formation of the secondary amine without degradation of the sensitive propargyl group.
Catalysts and Reaction Conditions
Catalysts: Palladium-based catalysts (e.g., Pd/C or PdCl₂(PPh₃)₂) or copper catalysts are employed to facilitate reductive amination or coupling reactions, enhancing yield and selectivity.
Bases: Organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to render the reaction medium basic, which favors reductive amination and suppresses side reactions.
Reducing Agents: Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing power that avoids over-reduction or polymerization of the alkyne.
Solvents: Methanol and THF are commonly used solvents, providing good solubility and reaction medium compatibility.
Temperature: Reactions are generally conducted at room temperature to moderate heat (up to 60–100°C) depending on the method, with inert atmosphere (nitrogen or argon) to protect the alkyne moiety.
Industrial Scale Considerations
Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are utilized to maintain consistent reaction conditions, improve safety (especially handling propargyl compounds), and enhance yield.
Catalyst Recycling: Palladium and copper catalysts can be recycled to reduce cost and environmental impact.
Purification: Chiral separation techniques may be applied if enantiomerically pure products are required, using chiral amines and appropriate solvents.
Detailed Reaction Scheme and Data
| Step | Reactants | Conditions | Catalysts/Reagents | Solvent | Temperature | Outcome/Yield |
|---|---|---|---|---|---|---|
| 1 | 6-Methylpyridine-2-carbaldehyde + Propargylamine | Reductive amination | Sodium cyanoborohydride, DABCO | Methanol | Room temperature | Secondary amine formation, ~70-85% yield |
| 2 | 6-Methyl-2-pyridinemethanol + Propargylamine | Nucleophilic substitution | Sodium hydroxide | THF | Room temperature | Secondary amine formation, ~60-80% yield |
| 3 | Scale-up in continuous flow | Optimized flow rate and catalyst loading | Pd/C or Cu catalyst | Methanol or THF | 25-60°C | High purity, scalable yield |
Research Findings and Analytical Data
Spectroscopic Characterization:
- ¹H NMR: Propargyl CH₂ protons appear at δ ~2.5–3.5 ppm; pyridine aromatic protons at δ ~7.0–8.5 ppm.
- ¹³C NMR: Signals corresponding to pyridine carbons and alkyne carbons confirm structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₃N₂, 161.11 g/mol).
- X-ray Crystallography: Used to confirm stereochemistry and bonding angles, particularly the positioning of the propargylamine moiety.
-
- Controlled stoichiometry and low temperatures reduce polymerization of the propargyl group.
- Addition of iron sulfate (FeSO₄·7H₂O) can suppress secondary reactions involving cyanide ions in reductive amination.
-
- The propargyl group is sensitive to strong oxidizers; therefore, mild reaction conditions are necessary.
- The pyridine ring enhances solubility and stability in polar solvents.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Reductive Amination | Uses aldehyde and propargylamine with NaBH₃CN and base | Mild conditions, high selectivity | Requires careful control to avoid side reactions | 70-85% |
| Nucleophilic Substitution | Alcohol reacts with propargylamine under basic conditions | Simple setup, moderate conditions | Lower yield, possible side reactions | 60-80% |
| Continuous Flow Synthesis | Scaled-up, catalyst-assisted flow process | High reproducibility, scalable | Requires specialized equipment | >80% |
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridin-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the propargylamine moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the alkyl halide used.
Scientific Research Applications
(6-Methylpyridin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic applications
Mechanism of Action
The mechanism of action of (6-Methylpyridin-2-yl)methylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Biological/Chemical Activity | References |
|---|---|---|---|---|
| (6-Methylpyridin-2-yl)methylamine | Pyridine | 6-Me, CH2-NH-propargyl | Potential MAO inhibition, Catalytic ligand | |
| Selegiline (methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine) | Benzylamine | Phenyl, Me, propargyl | Irreversible MAO-B inhibitor | |
| 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl di(prop-2-yn-1-yl)carbamate | Indole-carbamate | Di-propargyl carbamate | Butyrylcholinesterase inhibitor | |
| (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | Bis-pyridylmethylamine | Two pyridylmethyl, propargyl | Catalytic oxidation of aromatic compounds | |
| N-Methylpropargylamino-quinazoline derivatives | Quinazoline | Quinazoline core, propargylamine | Multitarget (ChE, NMDAR, MAO-A/B) |
Physicochemical Properties
- Solubility and Stability : The pyridine core enhances water solubility compared to purely aromatic systems (e.g., indole derivatives in ). The propargyl group’s reactivity may reduce stability under acidic or oxidative conditions .
- Spectroscopic Data : NMR shifts for the propargyl CH2 group (δ ~2.5–3.5 ppm) and pyridine protons (δ ~7.0–8.5 ppm) align with analogues like 4-methyl-6-(prop-1-enyl)pyridin-2-amine () .
Biological Activity
(6-Methylpyridin-2-yl)methylamine, also known as a propargylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridine ring with a methyl substitution and a propargylamine moiety, which is significant for its interaction with various biological targets.
The primary mechanism of action for (6-Methylpyridin-2-yl)methylamine involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain, potentially offering therapeutic effects for neurodegenerative diseases and mood disorders.
Target Enzymes
- Monoamine Oxidase B (MAO-B) : Inhibition leads to increased neurotransmitter levels.
- Lysine-Specific Demethylase 1 (LSD1) : Modulation of this enzyme can influence epigenetic regulation and cellular signaling pathways.
Biological Activities
The compound has been investigated for various biological activities:
Anticancer Properties
Research indicates that (6-Methylpyridin-2-yl)methylamine exhibits significant anticancer properties. It has shown effectiveness against multiple cancer types, including:
- Pancreatic Cancer
- Prostate Cancer
- Breast Cancer
- Lung Cancer
- Leukemia
In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression, such as mTORC and Pim kinases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study: Inhibition of MAO-B
A study focusing on the inhibition of MAO-B by (6-Methylpyridin-2-yl)methylamine showed that at lower concentrations, the compound effectively inhibited MAO-B without significant cytotoxicity. This suggests potential therapeutic applications in treating conditions like Parkinson's disease and depression where monoamine levels are critical.
Dosage and Toxicity
The effects of (6-Methylpyridin-2-yl)methylamine vary with dosage. Lower doses have been shown to be effective in inhibiting target enzymes while minimizing toxicity. However, further studies are needed to establish safe and effective dosing regimens for clinical applications.
Q & A
Q. What are the common synthetic routes for (6-Methylpyridin-2-yl)methylamine, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 6-methylpyridine-2-carbaldehyde with propargylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form the secondary amine.
- Step 2 : Optimize solvent (e.g., methanol or DMF), temperature (60–100°C), and inert atmosphere (N₂/Ar) to suppress alkyne side reactions .
- Catalysts : Palladium or copper catalysts may enhance selectivity in coupling steps .
- Yield Considerations : Propargyl groups are prone to polymerization; controlled stoichiometry and low temperatures improve yields.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms amine proton environment (δ 1.5–3.0 ppm) and alkyne protons (δ 2.5–3.5 ppm). Pyridine ring protons appear as distinct aromatic signals .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, critical for confirming the propargylamine geometry .
- Mass Spectrometry : HRMS validates molecular weight (C₁₀H₁₃N₂; calc. 161.11 g/mol) and fragmentation patterns.
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
- Propargylamine : Participates in click chemistry (e.g., Huisgen cycloaddition) and metal coordination (via the alkyne π-system) .
- 6-Methylpyridinyl Group : Enhances solubility in polar solvents and stabilizes metal complexes (e.g., Cu²⁺, Fe³⁺) through lone-pair donation .
- Design Implications : Use anhydrous conditions to prevent hydrolysis of the propargyl group; avoid strong oxidizers that could degrade the pyridine ring.
Advanced Research Questions
Q. How does this compound act as a ligand in transition-metal catalysis, and what are its coordination modes?
- Coordination Chemistry : The pyridinyl N and propargylamine N atoms act as tridentate ligands, forming stable complexes with Cu(I/II) and Ru(II).
- Applications : Catalyzes C–H activation and alkyne cyclization. For example, Cu complexes enable azide-alkyne cycloaddition with turnover numbers >1,000 .
- Structural Insights : X-ray data show bond lengths of 1.95–2.10 Å for metal-N bonds, with distortion due to steric effects from the methyl group .
Q. What biological targets or pathways are influenced by this compound, and how are mechanistic studies designed?
- Putative Targets : Inhibits monoamine oxidases (MAOs) due to structural similarity to propargylamine-based drugs (e.g., selegiline).
- Assay Design :
- In vitro : Measure IC₅₀ using fluorometric MAO assays with kynuramine as substrate .
- In silico : Molecular docking (AutoDock Vina) predicts binding affinity to MAO-B active sites (∆G ≈ -8.5 kcal/mol) .
- Contradictions : Discrepancies between computational binding scores and experimental IC₅₀ may arise from solvation effects or protein flexibility .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
| Analog | Modification | Effect on MAO-B Inhibition |
|---|---|---|
| Parent Compound | None | IC₅₀ = 12 µM |
| 6-Ethylpyridinyl derivative | Methyl → Ethyl | IC₅₀ = 8 µM (↑ lipophilicity) |
| Tert-butyl propargylamine | Propargyl → tert-butyl | IC₅₀ = 45 µM (↓ binding) |
| Data adapted from comparative analyses of pyridine-propargylamine derivatives . |
Q. What computational methods resolve contradictions in experimental data (e.g., redox activity vs. stability)?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For this compound, a low gap (≈4.1 eV) suggests susceptibility to oxidation .
- Molecular Dynamics (MD) : Simulates stability under physiological conditions (e.g., solvation in water/octanol mixtures) to explain discrepancies in bioavailability studies .
Q. What safety protocols are essential for handling this compound?
- Hazards : Acute toxicity (Oral LD₅₀ ≈ 300 mg/kg in rats), skin irritation .
- Mitigation : Use PPE (nitrile gloves, lab coat), work in fume hoods, and store under N₂ at -20°C to prevent alkyne degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
